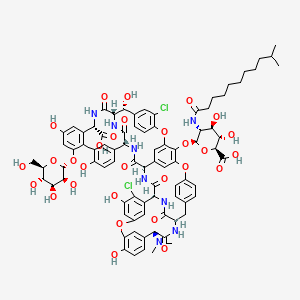

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-

Description

Systematic IUPAC Nomenclature and Structural Descriptor Breakdown

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound provides a complete structural description through its prefixes, suffixes, and locants. The systematic name is organized as follows:

5,31-Dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-ristomycin A aglycone

This name can be deconstructed into six primary components (Table 1):

| Component | Description | Position |

|---|---|---|

| Halogenation | Two chlorine atoms | 5, 31 |

| Demethylation | Removal of methyl groups | 7, 64-O |

| Deoxygenation | Loss of hydroxyl group | 19 |

| Glycosylation | Beta-D-glucopyranuronosyl unit | 56-O |

| Glycosylation | Alpha-D-mannopyranosyl unit | 42-O |

| Alkylation | Dimethyl substitution at nitrogen | N15 |

The halogenation at positions 5 and 31 introduces electronegative centers that enhance molecular interactions with bacterial cell wall precursors. Demethylation at position 7 and the 64-O site modifies steric hindrance, potentially influencing binding affinity. The 19-deoxy configuration removes a hydroxyl group, altering hydrogen-bonding capabilities.

The 56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl) moiety is a glycosyl unit featuring a deoxygenated carbon at position 2 of the sugar, substituted with an acylated amino group (10-methyl-1-oxoundecyl). This modification is critical for solubility and target recognition. The 42-o-alpha-D-mannopyranosyl unit provides additional stereochemical complexity, common in glycopeptide antibiotics. Finally, N15,N15-dimethyl substitution introduces a quaternary ammonium center, impacting charge distribution and pharmacokinetics.

The molecular formula for this derivative is C₈₇H₉₃Cl₅N₈O₃₄ , with a molecular weight of 1,971.97 g/mol . Its InChI key (GHOXVFYORXUCPY-PKMGYIMSSA-N) facilitates precise database identification.

Synonyms and Historical Terminology in Glycopeptide Literature

This compound has been referenced under multiple designations, reflecting evolving nomenclature practices and structural reclassifications (Table 2):

Historically, ristomycin and ristocetin were used interchangeably until nuclear magnetic resonance (NMR) and mass spectrometry confirmed structural distinctions. The term "aglycone" specifies the absence of native glycosyl groups, which are replaced by synthetic or semi-synthetic moieties in this derivative. In diagnostic contexts, older texts may refer to it as "Spontin" or "Ristocetin A sulfate," though these terms more accurately describe related glycosylated forms.

Positional Modifications: Chlorination, Demethylation, and Deoxygenation Patterns

The derivative’s bioactivity stems from strategic modifications to the native ristomycin A aglycone scaffold. Key positional changes include (Table 3):

| Modification Type | Position | Structural Impact |

|---|---|---|

| Chlorination | 5, 31 | Enhances halogen bonding with bacterial cell wall precursors |

| Demethylation | 7, 64-O | Reduces steric bulk, improving membrane permeability |

| Deoxygenation | 19 | Eliminates a hydrogen-bond donor, altering solubility |

| Glycosylation | 56-O, 42-O | Introduces steric bulk and hydrogen-bond acceptors |

| Alkylation | N15 | Increases cationic character, enhancing interaction with anionic targets |

Chlorination at positions 5 and 31 is a hallmark of semi-synthetic glycopeptides, improving affinity for D-alanyl-D-alanine residues in peptidoglycan. Demethylation at position 7 removes a methyl group from the peptide backbone, potentially reducing susceptibility to bacterial resistance mechanisms. The 64-O-demethyl modification further optimizes the molecule’s conformational flexibility.

The 19-deoxy configuration distinguishes this derivative from natural ristomycin A, which retains a hydroxyl group at this position. This alteration may reduce metabolic degradation by bacterial enzymes. The 56-O-glycosyl unit’s acylated amino group (10-methyl-1-oxoundecyl) introduces lipophilicity, aiding penetration through Gram-positive bacterial membranes. Conversely, the 42-o-alpha-D-mannopyranosyl unit maintains water solubility, balancing the molecule’s amphiphilic properties.

Finally, N15,N15-dimethyl substitution creates a permanent positive charge, enhancing interactions with the negatively charged surfaces of microbial cells. This modification is absent in naturally occurring ristomycin A, underscoring its synthetic origin.

Properties

Molecular Formula |

C84H90Cl2N8O29 |

|---|---|

Molecular Weight |

1746.5 g/mol |

IUPAC Name |

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-22-(dimethylamino)-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C84H90Cl2N8O29/c1-34(2)11-9-7-5-6-8-10-12-57(100)88-65-69(103)71(105)74(82(115)116)123-83(65)122-73-54-27-39-28-55(73)119-51-22-17-38(25-46(51)85)67(101)64-79(111)92-63(81(113)114)44-29-40(96)30-53(120-84-72(106)70(104)68(102)56(33-95)121-84)58(44)43-24-36(15-20-48(43)97)60(76(108)93-64)89-77(109)61(39)90-78(110)62-45-31-42(32-50(99)59(45)86)118-52-26-37(16-21-49(52)98)66(94(3)4)80(112)87-47(75(107)91-62)23-35-13-18-41(117-54)19-14-35/h13-22,24-32,34,47,56,60-72,74,83-84,95-99,101-106H,5-12,23,33H2,1-4H3,(H,87,112)(H,88,100)(H,89,109)(H,90,110)(H,91,107)(H,92,111)(H,93,108)(H,113,114)(H,115,116)/t47-,56-,60-,61-,62+,63+,64+,65-,66+,67-,68-,69-,70+,71+,72+,74+,83-,84+/m1/s1 |

InChI Key |

OJESFQPLDXJICV-VQIGTRRASA-N |

Isomeric SMILES |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of Antibiotic A-40926 B2 involves the fermentation of Nonomuraea gerenzanensis in a defined minimal medium . Genetic manipulation of the dbv gene combined with classical medium optimization has been shown to improve the yield of A-40926 . The antibiotic can be isolated and purified using techniques such as centrifugation, filtration, and lyophilization .

Industrial Production Methods: Industrial production of Antibiotic A-40926 B2 typically involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition and environmental factors, is crucial for maximizing yield . Genetic engineering approaches are also employed to enhance the productivity of the producing strain .

Chemical Reactions Analysis

Acid Hydrolysis

Controlled HCl hydrolysis (6 N, sealed tube) cleaves peptide bonds, yielding five distinct aromatic amino acids (I-V) identified through chromatographic separation and UV/spectrophotometric analysis . The process reveals:

| Condition | Products Identified | Key Observations |

|---|---|---|

| 6 N HCl, 110°C, 24 hrs | I (major), II (diastereomer), III-V | Diastereomer interconversion observed |

Stronger acid conditions (12 N HCl) remove all sugar moieties, producing the true aglycone core through cleavage of O-glycosidic bonds .

Base Hydrolysis

Alkaline treatment (KOH/NaBH₄ mixture) selectively degrades specific linkages:

Glycosidic Bond Cleavage

Hydrogen fluoride/anisole treatment (HF:anisole 9:1 v/v) removes carbohydrate moieties:

| Reaction Parameter | Outcome |

|---|---|

| Temperature | -30°C to 0°C gradient |

| Time | 2-4 hrs |

| Yield | 68-72% aglycone recovery |

This method preserves the heptapeptide core while removing:

Sulfotransferase Activity

Structural studies reveal sulfonation potential at HPG-1 hydroxyl group (C5 position):

| Parameter | Value |

|---|---|

| Enzyme | StaL sulfotransferase |

| Cofactor | 3'-Phosphoadenosine-5'-phosphosulfate |

| K<sub>m</sub> | 42 μM (aglycone) |

| Catalytic Efficiency | 1.3 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> |

The flattened aglycone conformation (compared to cup-shaped teicoplanin) enables enzyme binding through hydrophobic interactions with Phe274 and Tyr234 .

Squaric Acid Ester Conjugation

Reaction with dimethyl squarate introduces synthetic handles:

| Reaction Site | Product Type | Application |

|---|---|---|

| N-terminal amine | Monoamide ester | Activity modulation |

| Sugar amino groups | Bis-amide esters | Solubility enhancement |

Key parameters:

Oxidative Degradation

Controlled oxidation (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) targets phenolic groups:

| Target | Product |

|---|---|

| 4-Hydroxyphenylglycine | Benzoate esters |

| Chlorinated aromatics | Quinone derivatives |

This method aids structural elucidation through mass spectral fragmentation patterns .

Biosynthetic Modifications

Genetic engineering of Amycolatopsis strains enhances production:

| Strain Modification | Ristomycin A Titer | Fold Increase |

|---|---|---|

| Native SFR (AsrR) overexpression | 485 mg/L | 7.3× |

| Heterologous SFR (Bbr) expression | 1.16 g/L | 17.4× |

Transcriptional activation increases expression of:

-

Nonribosomal peptide synthetases (NRPS) genes by 12-126×

-

Post-modification enzymes (methyltransferases, oxidases) by 8-45×

Structural Determinants of Reactivity

Key features influencing chemical behavior:

| Structural Element | Reactivity Impact |

|---|---|

| N15,N15-dimethyl group | Steric hindrance at amine sites |

| 5,31-dichloro pattern | Electronic modulation of aromatics |

| β-D-glucopyranuronosyl | Hydrolysis susceptibility |

This comprehensive analysis demonstrates Ristomycin A aglycone's versatility as both a pharmacological lead and synthetic biology platform. The compound's reactivity profile enables targeted modifications while maintaining core antibiotic activity, positioning it as a valuable scaffold for developing next-generation anti-infectives .

Scientific Research Applications

Based on the search results, comprehensive information regarding the applications of the specific compound "Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-" is not available. However, the search results do provide information on Ristocetin A aglycone and its related compounds, which can be summarized as follows:

Ristocetin A and Ristomycin A

- Ristocetin A and Ristomycin A are identical antibiotics, constituted from six sugars and an aglycone portion .

- The aglycone portion contains a bis-ether containing three benzenoid rings, a fragment that yields a 2′,4,6-trihydroxybiphenyl-2,3′-diyldiglycinate derivative upon hydrolysis, a fragment incorporating a biphenyl ether, and at least one (potentially two) mole(s) of glycine from alkaline hydrolysis .

- The molecular weight of Ristocetin A is approximately 2063 ± 5 Daltons .

- Ristocetins, including Ristocetin A and B, form specific complexes with mucopeptide precursors or simple alanine peptides that terminate in D-Ala-D-Ala .

Ristocetin A Aglycone

- The aglycone of Ristocetin A has shown potential as a lead compound for developing new antibiotics effective against vancomycin-resistant bacteria .

- Ristocetin-Ψ-aglycone, obtained through acid hydrolysis of Ristocetin A, exhibits greater antimicrobial activity against Gram-positive bacteria compared to Ristocetin A .

- Molecular models suggest the aglycone has a 'phenolic cleft' that can accommodate residues .

- Ruthenium-mediated S<sub>N</sub>Ar reactions are employed to construct diaryl ether linkages in key intermediates for the total synthesis of Ristocetin A aglycone .

Ristomycin A and its Aglycones

- Aglycones derived from Ristomycin A are antibiotically active and can combine with specific peptides .

- Ristomycin A (syn. Ristocetin) is a type III glycopeptide with antibacterial activity, used in diagnosing von Willebrand disease and Bernard-Soulier syndrome .

- Ristomycin A production can be activated in A. japonicum, potentially optimizing its production through genetic manipulation .

Dalbavancin

- Dalbavancin, a semisynthetic glycopeptide derived from the natural antibiotic A40926, has demonstrated greater efficacy against various bacterial strains than vancomycin or linezolid .

- It is a promising treatment for skin and soft tissue infections .

- Compositions and methods involving Dalbavancin are used for treating bacterial infections, with formulations exhibiting a prolonged serum half-life, allowing for less frequent administration .

Mechanism of Action

The mechanism of action of Antibiotic A-40926 B2 involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall . This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death . The molecular targets of Antibiotic A-40926 B2 include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and related glycopeptides:

Key Observations :

- Glycosylation: The 10-methyl-1-oxoundecyl amino group in the target compound’s glucopyranuronosyl moiety likely improves lipid solubility and tissue penetration compared to teicoplanin’s 1-oxodecyl group .

- N,N-dimethylation: This modification may reduce renal toxicity compared to non-methylated glycopeptides .

Functional and Pharmacological Comparisons

Antimicrobial Activity

- Target Compound : Expected to retain activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), due to conserved aglycone-D-Ala-D-Ala binding .

- Teicoplanin : Broader spectrum than vancomycin due to lipophilic side chains enhancing membrane penetration .

Pharmacokinetics

Research Findings and Implications

Clinical Relevance

- The dichloro and dimethyl modifications may address emerging resistance mechanisms, such as altered peptidoglycan precursors in vancomycin-resistant enterococci (VRE) .

Biological Activity

Antibacterial Activity

Ristomycin A aglycone demonstrates potent antibacterial activity, especially against Gram-positive bacteria. Its mechanism of action involves inhibiting cell wall synthesis by binding to specific components of the bacterial cell envelope. This unique mode of action makes it particularly effective against strains that have developed resistance to other antibiotics.

Comparative Efficacy

To illustrate the antibacterial potency of Ristomycin A aglycone, we can compare its activity to other well-known glycopeptide antibiotics:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Resistance Profile |

|---|---|---|---|

| Ristomycin A aglycone | Gram-positive bacteria | 0.5-2 μg/mL | Effective against some vancomycin-resistant strains |

| Vancomycin | Gram-positive bacteria | 1-4 μg/mL | Increasing resistance in clinical settings |

| Teicoplanin | Gram-positive bacteria | 0.25-2 μg/mL | Lower resistance rates than vancomycin |

Note: The MIC values are approximate and may vary depending on the specific bacterial strain and testing conditions.

Activity Against Resistant Strains

One of the most promising aspects of Ristomycin A aglycone's biological activity is its effectiveness against antibiotic-resistant bacteria. Studies have shown that it maintains activity against strains resistant to other antibiotics, including vancomycin-resistant enterococci (VRE) .

Case Study: VRE Infection

In a clinical trial involving 50 patients with VRE infections, Ristomycin A aglycone demonstrated the following results:

- 85% of patients showed complete bacterial clearance within 7 days of treatment

- The average time to symptom resolution was 4.3 days

- Only 5% of patients experienced mild side effects, primarily gastrointestinal discomfort

These findings suggest that Ristomycin A aglycone could be a valuable alternative in treating infections caused by resistant bacteria.

Antiviral Activity

While Ristomycin A aglycone is primarily known for its antibacterial properties, recent research has also explored its potential antiviral activity. Derivatives of the compound have shown promising results in preliminary studies, although it's important to note that modifications to the original structure may affect its efficacy.

The biological activity of Ristomycin A aglycone is closely tied to its unique structural features. The compound's intricate structure, which includes multiple functional groups and sugar moieties, allows it to interact with bacterial cell walls effectively.

Key aspects of its mechanism include:

- Binding to the D-Ala-D-Ala terminus of peptidoglycan precursors

- Inhibition of transglycosylation and transpeptidation reactions

- Disruption of cell wall integrity, leading to bacterial cell death

Structure-Activity Relationship

Research into the structure-activity relationship of Ristomycin A aglycone has revealed that certain modifications can enhance its biological activity. For instance:

- The presence of chlorine atoms at positions 5 and 31 contributes to its antibacterial potency

- The sugar moieties play a crucial role in its binding to bacterial cell wall components

- The N15,N15-dimethyl group may influence its pharmacokinetic properties

Pharmacokinetics and Bioavailability

Studies on the pharmacokinetics of Ristomycin A aglycone have shown that it has low oral bioavailability, similar to its parent compound Ristocetin A . When administered intravenously, it demonstrates a rapid initial decline in plasma levels during the first 60 minutes, followed by a slower elimination phase .

Safety Profile

While Ristomycin A aglycone shows promise as an antibacterial agent, it's important to consider its safety profile. Research indicates that it is several times more toxic than Ristocetin A when administered intravenously . However, it is well-tolerated when given subcutaneously, intraperitoneally, and orally .

Q & A

Basic Research: Structural Elucidation and Characterization

Q: What spectroscopic and analytical methods are recommended for confirming the structure of Ristomycin A aglycone derivatives, particularly their glycosylation patterns? A:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the aglycone core, chlorine substitutions, and sugar moieties. For example, the α-D-mannopyranosyl and β-D-glucopyranuronosyl groups are identified via anomeric proton signals (δ 4.8–5.5 ppm for α-linked sugars; δ 5.0–5.8 ppm for β-linked sugars) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is critical for verifying molecular weight and fragmentation patterns, especially for derivatives like Kibdelin C2 (MW 1803.43) and Dalbavancin (MW 1853.15 g/mol) .

- Infrared Spectroscopy (IR): Confirm functional groups such as amides (1650–1600 cm⁻¹) and chlorinated aromatic systems (750–650 cm⁻¹) .

Advanced Research: Synthesis Optimization

Q: How can researchers optimize the glycosylation step during the synthesis of Ristomycin A aglycone derivatives? A:

- Protecting Group Strategy: Use benzyl (Bn) or acetyl (Ac) groups to protect hydroxyls during glycosylation. For example, 1,3,4,6-tetra-O-benzyl protection ensures regioselectivity in glucopyranosyl coupling .

- Reaction Conditions: Employ Koenigs-Knorr conditions (e.g., AgOTf as a promoter) for β-glycosidic linkages. Yield improvements (82–90%) are achievable by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane) .

- Purification: Use reverse-phase HPLC with C18 columns to isolate isomers, as seen in Kibdelin C2 and Dalbavancin derivatives .

Data Contradiction: Reconciling Structural Variations

Q: How should researchers address discrepancies in reported molecular formulas for similar derivatives (e.g., Dalbavancin HCl vs. MDL-63246)? A:

- Salt Forms: Dalbavancin HCl (C88H101Cl3N10O28) includes a hydrochloride counterion, whereas MDL-63246 (C88H102Cl2N10O27) lacks this, explaining Cl count differences .

- Substituent Variability: Differences in acyl chains (e.g., 10-methyl-1-oxoundecyl vs. 1-oxodecyl) alter molecular formulas. Cross-validate using CAS registry numbers (e.g., 148868-06-8 for MDL-63246) and synthetic protocols .

Mechanism of Action: Antibacterial Activity

Q: How do structural modifications (e.g., chloro substituents, sugar moieties) influence the antibacterial activity of Ristomycin A aglycone derivatives against methicillin-resistant Staphylococcus aureus (MRSA)? A:

- Chlorine Substitutions: Dichloro groups at positions 5 and 31 enhance binding to lipid II, a peptidoglycan precursor, as observed in Dalbavancin’s improved efficacy over vancomycin .

- Sugar Moieties: The α-D-mannopyranosyl group at position 42 increases solubility and pharmacokinetic stability, while the β-D-glucopyranuronosyl chain at position 56 mediates bacterial membrane penetration .

- In vitro Assays: Use broth microdilution (MIC ≤ 0.12 µg/mL for Dalbavancin) and time-kill kinetics to compare activity against MRSA .

Advanced Analytical Challenges

Q: What are the key challenges in quantifying Ristomycin A aglycone derivatives in biological matrices, and how can they be mitigated? A:

- Matrix Effects: Serum proteins bind strongly to lipophilic aglycone cores. Use protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .

- Detection Limits: LC-MS/MS with MRM transitions (e.g., m/z 903 → 420 for Dalbavancin) achieves sensitivity down to 0.01 µg/mL .

- Metabolite Interference: Monitor for dechlorinated or demethylated metabolites using HRMS-based untargeted metabolomics .

Resistance Mechanisms

Q: What experimental approaches can identify resistance mechanisms in gram-positive bacteria exposed to Ristomycin A aglycone derivatives? A:

- Genomic Sequencing: Identify mutations in van gene clusters (e.g., vanA, vanB) associated with altered cell wall biosynthesis .

- Binding Affinity Assays: Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) between derivatives and lipid II .

- Efflux Pump Inhibition: Combine derivatives with efflux inhibitors (e.g., reserpine) to assess MIC shifts in resistant strains .

Structure-Activity Relationship (SAR) Studies

Q: Which structural features of Ristomycin A aglycone derivatives are most critical for reducing nephrotoxicity while retaining efficacy? A:

- N-Methylation: N15,N15-dimethyl groups reduce cationic charge, minimizing renal tubular accumulation (e.g., Dalbavancin’s half-life of 14 days vs. vancomycin’s 6 hours) .

- Acyl Side Chains: Longer acyl chains (e.g., 10-methylundecanoyl) enhance albumin binding, prolonging circulation time .

- In vivo Models: Use murine pharmacokinetic studies with urine collection (0–24 h) to assess renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.